6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-methyl-5-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-4-6-15(7-5-13)16-14(2)24-19-17(16)18(20-12-21-19)23-10-8-22(3)9-11-23/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAVOOUSZPJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Core Strategy
The thieno[2,3-d]pyrimidine scaffold is a fused bicyclic system comprising a thiophene ring annulated to a pyrimidine ring at positions 2 and 3. Retrosynthetically, the target compound can be dissected into three key components:
- Thienopyrimidine core : Derived from cyclization of a thiophene precursor with a pyrimidine-forming reagent.
- p-Tolyl substituent at position 5 : Introduced via direct incorporation during cyclization or through cross-coupling post-core formation.
- 4-Methylpiperazinyl group at position 4 : Installed via nucleophilic aromatic substitution (SNAr) of a chloro intermediate.
This strategy aligns with methodologies reported for analogous thienopyrimidine derivatives.
Synthesis of the Thienopyrimidine Core
Cyclization Approaches
The core structure is typically assembled via acid-catalyzed cyclocondensation. For example, 3-amino-4-methyl-5-(p-tolyl)thiophene-2-carboxamide serves as a starting material, reacting with formamidine acetate under reflux in acetic acid to yield 4-chloro-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine. Alternative routes employ urea or thiourea in ethanol with hydrochloric acid, as demonstrated in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives.
Critical Parameters:
Introduction of the 4-Methylpiperazinyl Group
Chlorination of the Pyrimidine Ring
Position 4 of the thienopyrimidine core is activated for SNAr by introducing a chlorine atom. This is achieved using phosphorus oxychloride (POCl3) under reflux:
$$
\text{4-Hydroxy intermediate} + \text{POCl}_3 \xrightarrow{\text{reflux, 3–4 h}} \text{4-Chloro derivative}
$$
For example, 4-hydroxy-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine treated with POCl3 at 105°C for 4 hours yields the 4-chloro intermediate in 70–72% yield after column chromatography.
Nucleophilic Substitution with 4-Methylpiperazine
The chloro intermediate reacts with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF, THF) under basic conditions:
$$
\text{4-Chloro derivative} + \text{4-Methylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Target compound}
$$
Optimization Insights:
- Molar Ratio : A 2:1 excess of 4-methylpiperazine ensures complete substitution.
- Base Selection : Potassium carbonate (K2CO3) or triethylamine (Et3N) neutralizes HCl generated during the reaction.
- Reaction Time : 5–6 hours at 80°C, monitored by TLC for completion.
- Yield : 55–60% after purification via silica gel chromatography (ethyl acetate/petroleum ether).
Alternative Synthetic Pathways
One-Pot Cyclization-Substitution
A streamlined approach involves simultaneous cyclization and piperazine substitution. For instance, reacting a thiophene precursor with both a pyrimidine-forming agent (e.g., urea) and 4-methylpiperazine under microwave irradiation reduces step count but may compromise yield.
Analytical Characterization
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitution at position 2 or 4 is minimized by steric hindrance from the 6-methyl and 5-p-tolyl groups.
- Byproducts : Over-chlorination or di-substitution products are avoided by controlling POCl3 stoichiometry and reaction time.
- Solubility Issues : Use of DMF or DMSO enhances solubility during substitution reactions.
Comparative Evaluation of Methods
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant activity against various cancer types, including triple-negative breast cancer. In vivo studies have shown that compounds similar to 6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine can synergize with established chemotherapeutics like paclitaxel, enhancing their efficacy against resistant cancer cells .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
Neurological Disorders
The compound also shows potential in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Research into similar piperazine derivatives has indicated efficacy in models of anxiety and depression .
Clinical Trials
A notable case study involved the use of a derivative in a clinical trial for patients with advanced solid tumors. The trial assessed safety and preliminary efficacy, showing promising results in tumor reduction and manageable side effects .
Preclinical Models
In preclinical studies using xenograft models, compounds based on the thieno[2,3-d]pyrimidine scaffold demonstrated significant tumor growth inhibition compared to control groups . These findings support further investigation into their therapeutic potential.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Key Thienopyrimidine Derivatives
Key Findings from Comparative Studies
Anticancer Activity :
- Compound 1e () demonstrates exceptional cytotoxicity (IC₅₀ ~10⁻³ μM) against A549, HCT116, and MCF-7 cell lines, outperforming gefitinib (IC₅₀ ~20 μM). Its isoxazole-methoxy group enhances binding to kinase targets .
- In contrast, the target compound’s 4-methylpiperazinyl group may improve solubility and blood-brain barrier penetration compared to bulkier substituents like dichlorophenyl-piperazinyl () .
Structural Binding Interactions: The thieno[2,3-d]pyrimidine core binds to dihydrofolate reductase (DHFR) in a "folate orientation" with key interactions (e.g., S7 contacts with Val115, Tyr121). The 4-methylpiperazinyl group in the target compound may mimic the folate’s glutamate moiety, enhancing DHFR inhibition compared to non-classical analogs .
Biological Activity
6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions of appropriate precursors. For instance, compounds are synthesized through the reaction of thieno[2,3-b]pyridine derivatives with various amines and alkylating agents. The specific synthetic route for this compound has not been extensively detailed in the literature but follows established methodologies for similar compounds.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For example, a study demonstrated that certain pyridothienopyrimidine derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL for the most potent compounds, suggesting that structural modifications could enhance activity against specific pathogens .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Pyridothienopyrimidine 3a | 4 | B. subtilis |
| Pyridothienopyrimidine 4a | 8 | P. aeruginosa |
Anticancer Activity
In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values for HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines at approximately 1.99 µM and 2.79 µM, respectively . In contrast, the compound with a 4-methylpiperazinyl substitution exhibited reduced potency with IC50 values around 10.16 µM and 21.06 µM for HepG2 and MCF-7 cells.
Table 2: Cytotoxicity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Pyridothienopyrimidine 5a | MCF-7 | 2.79 |
| Pyridothienopyrimidine 5b | HepG2 | 10.16 |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- EGFR Inhibition : Some derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers' proliferation pathways.
- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in preclinical settings:
- A study focusing on the antimicrobial efficacy against resistant strains demonstrated that certain modifications significantly enhanced activity compared to standard antibiotics .
- Another investigation into anticancer properties revealed that specific structural modifications led to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.
Q & A
Q. Structure-Activity Relationship (SAR) Insights
- Thieno[2,3-d]pyrimidine Core : Essential for binding to enzymes like dihydrofolate reductase (DHFR), as shown in crystallography studies .
- 4-Methylpiperazine Substituent : Enhances solubility and modulates interactions with hydrophobic pockets in target proteins .
- p-Tolyl Group : Improves metabolic stability compared to unsubstituted aryl groups, as observed in pharmacokinetic studies of similar derivatives .
Advanced SAR Strategies
Computational docking and molecular dynamics simulations can predict binding orientations. For example, the S7 atom in the thieno ring forms critical intermolecular contacts (3.4–3.9 Å) with residues like Tyr121 in DHFR .
How can conflicting data on enzymatic inhibition be resolved?
Data Contradiction Analysis
Conflicting results may arise from:
- Assay Conditions : Variations in pH, temperature, or co-factor concentrations (e.g., NADPH levels in kinase assays) .
- Protein Isoforms : Differences in DHFR mutants or splice variants can alter binding affinities .
- Solvent Effects : Use of DMSO >1% may destabilize the compound or interfere with protein-ligand interactions .
Q. Resolution Workflow
- Validate results across multiple orthogonal assays (e.g., SPR, ITC).
- Compare structural data (X-ray or cryo-EM) to confirm binding modes .
What methodologies are recommended for assessing metabolic stability?
Q. Advanced Pharmacokinetic Profiling
- In Vitro Liver Microsome Assays : Incubate with human or rodent microsomes to measure half-life (t₁/₂) and intrinsic clearance .
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6, which are critical for predicting drug-drug interactions .
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction, which impacts efficacy .
How can researchers address low yields in multi-step syntheses?
Q. Troubleshooting Synthesis Challenges
- Intermediate Stability : Protect reactive groups (e.g., amines) with Boc or Fmoc during harsh reactions .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) for cross-coupling steps .
- Solvent Selection : Replace toluene with dioxane or THF to improve solubility of intermediates .
What are the implications of thermal stability data for formulation studies?
Q. Preformulation Analysis
- DSC/TGA : Determine melting points (e.g., 110–112°C for similar thieno[2,3-d]pyrimidines) to guide solid-state formulation .
- Excipient Compatibility : Test with mannitol or lactose to prevent degradation during lyophilization .
How do substituents on the thieno[2,3-d]pyrimidine scaffold affect selectivity?
Q. Advanced Selectivity Profiling
- Kinase Panel Screening : Test against >50 kinases to identify off-target effects. Analogous compounds show selectivity for tyrosine kinases over serine/threonine kinases .
- Crystallographic Mapping : Resolve structures with off-target proteins to guide rational design. For example, fluorination at C5 reduces off-target binding in some derivatives .
What analytical techniques are critical for characterizing this compound?
Q. Comprehensive Characterization
- NMR/LC-MS : Confirm purity (>97%) and structural integrity .
- X-ray Diffraction : Resolve binding conformations in protein complexes .
- HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
How can researchers validate target engagement in cellular models?
Q. Advanced Mechanistic Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
